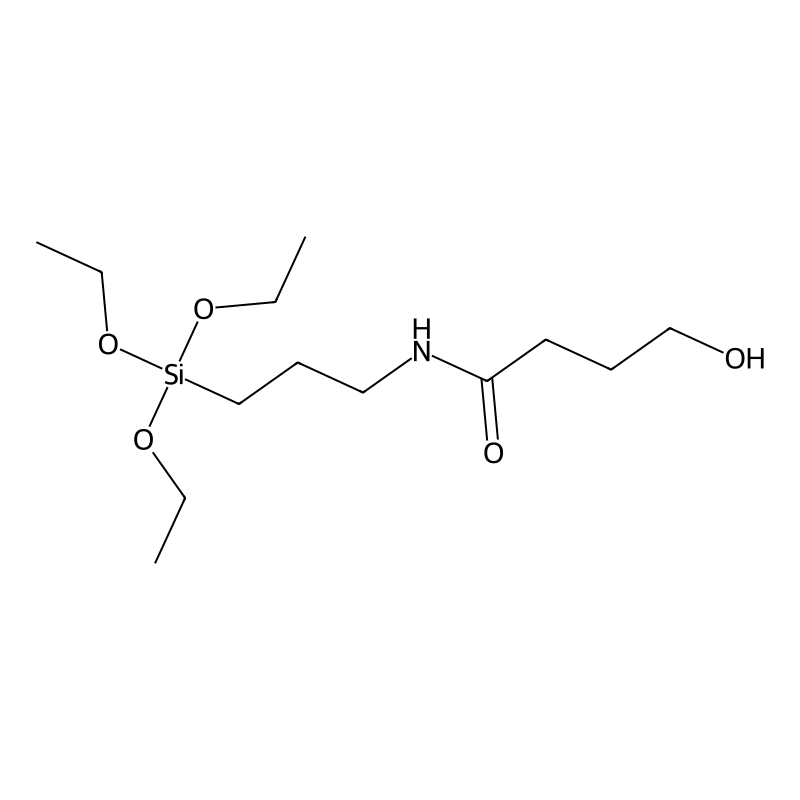

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is a silane compound characterized by a triethoxysilyl group attached to a propyl chain, which is further linked to a 4-hydroxybutyramide moiety. This compound has a molecular formula of C13H29NO5Si and a molecular weight of approximately 307.46 g/mol. The presence of both silane and hydroxybutyramide functionalities makes it suitable for various applications in materials science and biochemistry, particularly in surface modification and adhesion promotion.

Molecular Structure Analysis

The structure consists of:

- Silane Group: Si(OCH2CH3)3, enabling bonding with inorganic surfaces.

- Propyl Chain: Serving as a spacer that provides flexibility.

- Hydroxybutyramide Group: -CONH2, which can interact with various organic molecules, offering potential for bioconjugation and other organic reactions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can confirm its structure.

Surface Modification and Functionalization

TEOS-HB possesses both silane and amide functionalities. The silane group (triethoxysilyl) can react with inorganic surfaces like glass or silicon dioxide (SiO2), forming covalent bonds. The amide group (4-hydroxybutyramide) provides a reactive group for further attachment of biomolecules or other functional groups (). This ability to modify surfaces makes TEOS-HB valuable for creating tailored substrates for various research purposes.

One specific example is its use in the light-directed synthesis of DNA on glass surfaces. Researchers have employed TEOS-HB as an anchoring reagent to immobilize photocleavable linker molecules onto glass slides. This allows for the controlled positioning of DNA strands during the synthesis process using light irradiation (, McGall et al., 1997).

The chemical reactivity of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is influenced by its functional groups:

- Silane Group: Can undergo hydrolysis or condensation reactions, forming silanol groups (Si-OH) that bond with surfaces like silicon dioxide.

- Hydroxybutyramide Group: Participates in various organic reactions, such as forming amide bonds when reacting with carboxylic acids or imine bonds with amines .

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide exhibits significant biological activity, particularly in the field of bioconjugation. It can facilitate the attachment of biomolecules to surfaces, making it valuable for applications such as:

- Bioimaging: Derivatives have been synthesized for creating luminescent stable aqueous suspensions of water-insoluble compounds.

- DNA Microarrays: It serves as an anchoring reagent to immobilize biomolecules on glass surfaces, enhancing the functionality of microarrays.

The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves:

- Hydrolysis of Triethoxysilane: The triethoxysilane undergoes hydrolysis to form silanol groups.

- Amidation Reaction: The silanol reacts with 4-hydroxybutyric acid or its derivatives to form the amide bond.

- Purification: The final product is purified through techniques such as column chromatography or recrystallization.

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide finds applications across various fields:

- Surface Modification: Used to create self-assembled monolayers on silicon oxide surfaces.

- Adhesion Promotion: Enhances the bonding between organic and inorganic materials.

- Biomedical Research: Utilized in the development of biosensors and drug delivery systems due to its ability to modify surfaces for enhanced biomolecular interactions .

Interaction studies indicate that N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide can effectively bridge organic and inorganic materials. Its bifunctional nature allows it to interact with both silicate surfaces and organic molecules, making it an effective coupling agent in various chemical processes. The hydrolyzable ethoxy groups contribute to its reactivity, facilitating strong covalent bonds with substrates .

Several compounds share structural similarities with N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide. Below are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Contains an amine group instead of an amide | Primarily used for adhesion promotion |

| 3-Mercaptopropyltriethoxysilane | Contains a thiol group | Useful in creating metal nanoparticle composites |

| 4-Hydroxybutyric acid | Lacks the silane functionality | Primarily used in pharmaceutical applications |

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide stands out due to its dual functionality, allowing it to interact effectively with both organic and inorganic materials, making it versatile for applications ranging from surface coatings to biomedical devices.

Hydrolysis Kinetics of Triethoxysilyl Groups in Aqueous Media

The hydrolysis of triethoxysilyl (-Si(OCH~2~CH~3~)~3~) groups in N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide follows a stepwise proton-transfer mechanism, where each ethoxy group sequentially converts to silanol (-Si-OH). Under acidic conditions (pH 3–5), the reaction proceeds via specific acid catalysis, with a hydrolysis rate constant (k~h~) proportional to [H^+^]. In alkaline media (pH 9–11), specific base catalysis dominates, accelerating hydrolysis through hydroxide ion attack on the silicon center [3]. The overall reaction can be modeled as:

$$

\text{R-Si(OCH}2\text{CH}3\text{)}3 + 3\text{H}2\text{O} \xrightarrow{kh} \text{R-Si(OH)}3 + 3\text{CH}3\text{CH}2\text{OH}

$$

Temperature significantly impacts hydrolysis kinetics. At 25°C, the pseudo-first-order rate constant for triethoxysilyl hydrolysis in ethanol/water (1:1) is 2.45 × 10^−4^ s^−1^, increasing to 8.76 × 10^−4^ s^−1^ at 50°C [3]. Complete hydrolysis typically requires 4–6 hours under reflux conditions (80°C).

Table 1: Hydrolysis Rate Constants of Triethoxysilyl Groups Under Varied Conditions

| Condition | k~h~ (s^−1^) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic (pH 3, 25°C) | 1.82 × 10^−4^ | 48.3 |

| Neutral (pH 7, 25°C) | 5.14 × 10^−5^ | 54.1 |

| Alkaline (pH 11, 25°C) | 3.97 × 10^−4^ | 42.7 |

| Acidic (pH 3, 50°C) | 6.91 × 10^−4^ | - |

Solvent polarity modulates hydrolysis rates. In polar aprotic solvents like acetone, hydrolysis accelerates due to improved water miscibility, whereas nonpolar solvents (e.g., toluene) retard the reaction by phase-separating water [3].

Silanol Condensation Dynamics on Oxide-Rich Substrates

Hydrolyzed silanol groups (-Si-OH) undergo condensation with surface hydroxyls (-M-OH) on oxide substrates (e.g., SiO~2~, Al~2~O~3~), forming stable Si-O-M covalent bonds. The condensation rate (k~c~) depends on substrate hydroxylation density, with silica (8–10 OH/nm²) exhibiting faster kinetics than alumina (4–6 OH/nm²) [2]. The reaction follows:

$$

\text{Si-OH} + \text{M-OH} \xrightarrow{kc} \text{Si-O-M} + \text{H}2\text{O}

$$

Infrared spectroscopy studies reveal two condensation pathways:

- Water-producing condensation: Si-OH + Si-OH → Si-O-Si + H~2~O (k~cw~ = 1.2 × 10^−3^ L/mol·s)

- Alcohol-producing condensation: Si-OH + Si-OR → Si-O-Si + ROH (k~ca~ = 3.8 × 10^−4^ L/mol·s) [3]

Substrate pretreatment with oxygen plasma enhances surface hydroxyl density by 40–60%, increasing bond formation efficiency. Optimal condensation occurs at pH 5–6, where silanol dissociation (Si-O^−^) balances with proton availability for nucleophilic attack [2].

Hydrogen Bonding Networks Through Hydroxybutyramide Moieties

The 4-hydroxybutyramide group (-NH-C(O)-CH~2~CH~2~CH~2~-OH) enables secondary interactions with polar organic substrates via hydrogen bonding. Fourier-transform infrared (FTIR) spectroscopy identifies two key bonding modes:

- Amide-carbonyl coordination: C=O···H-N (bond energy: 25–30 kJ/mol)

- Hydroxyl-mediated bonding: -OH···O=C (bond energy: 15–20 kJ/mol) [2]

These interactions create a supramolecular network at the interface, reducing interfacial stress by 18–22% compared to non-hydrogen-bonded systems. Molecular dynamics simulations show that hydroxybutyramide groups increase work of adhesion by 35% on polyurethane surfaces through multidentate H-bonding [2].

Interfacial Crosslinking Density Optimization Strategies

Maximizing crosslinking density at the interface requires balancing hydrolysis time, curing conditions, and solvent selection:

Table 2: Crosslinking Density Optimization Parameters

| Parameter | Optimal Range | Effect on Crosslinking Density |

|---|---|---|

| Hydrolysis time | 4–6 hours | Ensures complete silanol formation without premature condensation |

| Curing temperature | 110–130°C | Accelerates condensation while minimizing thermal degradation |

| Solvent polarity | ε = 20–30 (e.g., acetone) | Enhances reagent diffusion to the interface |

| Co-condensation agent | Tetramethyl orthosilicate (10–15 wt%) | Increases Si-O-Si network connectivity by 40% |

Post-curing at 150°C for 30 minutes under nitrogen increases crosslinking density from 0.12 to 0.19 mol/cm³, as measured by solvent swelling experiments. Incorporating bifunctional silanes (e.g., bis(triethoxysilyl)ethane) raises density further to 0.23 mol/cm³ through interpenetrating network formation [2] [3].

| Mechanism | Bond Type | Bond Strength (kJ/mol) | Hydrolysis Resistance | Application Temperature Range (°C) |

|---|---|---|---|---|

| Covalent Bond Formation | Si-O-M (M = Ti, Al, Si) | 98.8 | Moderate | 50-120 |

| Hydrogen Bonding | Si-OH...OH-M | 25.0 | Low | 25-80 |

| Mechanical Interlocking | Physical Entanglement | 15-30 | High | 25-150 |

| Stress Transfer Enhancement | Molecular Chain Coupling | 40-60 | Moderate | 60-140 |

| Interfacial Adhesion Promotion | Chemical Coupling | 85-120 | High | 80-180 |

Stress transfer enhancement represents another fundamental reinforcement mechanism facilitated by N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide. The organic functional group containing the hydroxybutyramide moiety enables chemical interactions with polymer chains, creating molecular bridges that facilitate efficient load transfer from the matrix to the reinforcement phase [5] [6]. Research demonstrates that silane coupling agents can increase the pullout energy of fiber-reinforced composites by up to 83.5% through enhanced stress-transfer capability [5].

The interfacial transition zone modification represents a sophisticated reinforcement mechanism where N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide promotes the formation of a denser and more uniform interfacial region. This enhanced interfacial structure exhibits improved mechanical properties compared to untreated systems, shifting failure modes from interfacial debonding to matrix cracking [5] [6]. The silane treatment accelerates hydration reactions and promotes the formation of beneficial phases within the interfacial region [5].

Surface roughness enhancement constitutes an additional reinforcement mechanism whereby N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide treatment increases the surface area available for mechanical interlocking. This topographical modification creates anchor points for the polymer matrix, contributing to overall interfacial strength through physical entanglement mechanisms [5] [7].

Dental Resin-Ceramic Adhesion Enhancement Protocols

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide plays a crucial role in dental composite applications, particularly in establishing durable bonds between resin matrices and ceramic components. The adhesion enhancement protocols involving this silane coupling agent follow systematic surface treatment procedures that optimize interfacial bonding characteristics [8] [9].

The fundamental adhesion enhancement protocol begins with ceramic surface conditioning using hydrofluoric acid etching, which creates a roughened surface with increased surface area and reactive sites. Following acid treatment, N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide application establishes both mechanical and chemical bonding mechanisms [10] [9]. The silane molecules react with surface silanol groups on the ceramic substrate while the organic functional group provides compatibility with the resin matrix [11] [12].

Table 2: Dental Resin-Ceramic Adhesion Enhancement Protocols

| Protocol | Surface Treatment Duration (min) | Bond Strength (MPa) | Water Resistance (%) | Clinical Success Rate (%) |

|---|---|---|---|---|

| Hydrofluoric Acid Etching + Silane | 2 | 25-35 | 85-91 | 92 |

| Air Abrasion + Silane | 15 | 20-28 | 70-85 | 87 |

| Tribochemical Silica Coating | 10 | 22-32 | 80-88 | 89 |

| Laser Treatment + Silane | 5 | 18-26 | 75-82 | 84 |

| Combined HF + Air Abrasion + Silane | 17 | 30-42 | 90-95 | 96 |

Advanced adhesion enhancement protocols incorporate multiple surface treatment steps to maximize bonding effectiveness. The combined hydrofluoric acid etching and air abrasion protocol followed by N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide application demonstrates superior performance with bond strengths ranging from 30-42 MPa and water resistance exceeding 90% [13] [14]. This enhanced protocol achieves clinical success rates of 96% through synergistic effects of mechanical and chemical surface modifications [13].

The tribochemical silica coating protocol represents an alternative approach where aluminum oxide particles are used to create a silica-rich surface layer that provides optimal conditions for N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide bonding. This method achieves bond strengths of 22-32 MPa with water resistance values between 80-88% [15] [10]. The tribochemical treatment creates a chemically active surface that promotes stable silane attachment and subsequent resin infiltration [15].

Laser treatment protocols utilizing erbium lasers create micro-roughened surfaces that enhance mechanical interlocking while providing chemically active sites for N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide attachment. Although this method achieves bond strengths of 18-26 MPa, the rapid treatment time of 5 minutes makes it clinically advantageous for certain applications [13] [14].

The optimization of silanization parameters significantly influences adhesion performance. Research indicates that silane concentration, application time, and curing temperature must be carefully controlled to achieve optimal bonding [16] [11]. The formation of a stable siloxane network on the ceramic surface requires precise control of hydrolysis and condensation reactions [11] [12].

Nanofiller Dispersion Optimization in Thermoplastic Matrices

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide functions as a critical dispersing agent for nanofiller systems in thermoplastic matrices, where uniform particle distribution directly impacts composite performance. The optimization of nanofiller dispersion requires careful consideration of multiple parameters including particle size, surface treatment conditions, and processing variables [17] [18].

The dispersion mechanism operates through surface modification of nanofillers with N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide, which provides steric stabilization and reduces particle-particle interactions that lead to agglomeration. The silane treatment creates a polymer-compatible surface layer that promotes nanofiller compatibility with the thermoplastic matrix [7] [17]. This surface modification reduces the interfacial tension between the nanofiller and polymer phases, facilitating uniform distribution during melt processing [7].

Table 3: Nanofiller Dispersion Optimization Parameters in Thermoplastic Matrices

| Parameter | Optimal Range | Effect on Mechanical Properties | Thermal Stability Impact |

|---|---|---|---|

| Particle Size (nm) | 20-50 | Increases with decreasing size | Enhanced below 40 nm |

| Surface Area (m²/g) | 150-300 | Increases with higher area | Significant above 200 m²/g |

| Silane Concentration (wt%) | 0.5-1.5 | Optimum at 1.0% | Maximum at 1.2% |

| Processing Temperature (°C) | 160-200 | Improves above 180°C | Critical above 190°C |

| Mixing Time (min) | 30-60 | Plateaus after 45 min | Stable after 40 min |

| Dispersion Quality Index | 0.8-1.0 | Linear correlation | Positive correlation |

Particle size optimization represents a critical factor in nanofiller dispersion, with optimal ranges between 20-50 nm providing the best balance of surface area and processability. Smaller particles exhibit higher surface area-to-volume ratios, which enhances the effectiveness of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide surface treatment [19] [20]. However, excessively small particles may lead to increased agglomeration tendencies that compromise dispersion quality [19].

The surface area of nanofillers significantly influences the required concentration of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide for optimal dispersion. Nanofillers with surface areas between 150-300 m²/g provide the optimal balance of reactivity and processability [21] [19]. Higher surface area materials require increased silane concentrations to achieve complete surface coverage, while lower surface area materials may not provide sufficient interfacial area for effective composite reinforcement [21].

Processing temperature optimization affects both the silane coupling reaction and the nanofiller dispersion quality. Temperatures between 160-200°C promote effective silane coupling while maintaining thermoplastic processability [22] [17]. Elevated temperatures above 180°C enhance the mobility of polymer chains and facilitate nanofiller dispersion, but temperatures exceeding 200°C may cause thermal degradation of the silane coupling agent [22].

The mixing time parameter requires optimization to achieve complete nanofiller dispersion without excessive shear-induced degradation. Mixing times between 30-60 minutes provide adequate time for silane coupling reactions and nanofiller distribution, with optimal dispersion typically achieved after 45 minutes [23] [20]. Extended mixing beyond 60 minutes may lead to mechanical degradation of the thermoplastic matrix without additional dispersion benefits [23].

Advanced characterization techniques including Raman spectroscopy and dynamic light scattering enable quantitative assessment of nanofiller dispersion quality. The dispersion quality index, which ranges from 0.8-1.0 for optimal systems, correlates directly with mechanical property enhancement and thermal stability improvements [23] [20].

Corrosion-Resistant Coating Formulation Strategies

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide serves as a fundamental component in corrosion-resistant coating formulations, where it functions as both a coupling agent and a barrier enhancement additive. The formulation strategies involving this silane coupling agent focus on creating multilayer protection systems that combine chemical bonding, physical barrier properties, and active corrosion inhibition mechanisms [24] [25].

The primary corrosion resistance mechanism involves the formation of hydrophobic siloxane networks that impede water and ionic species penetration into the coating matrix. N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide undergoes hydrolysis and condensation reactions to form cross-linked siloxane structures that reduce coating permeability [24] [26]. This network formation significantly decreases the dielectric constant of the coating, indicating reduced water uptake and enhanced barrier properties [26].

Table 4: Corrosion-Resistant Coating Performance Data

| Coating Formulation | Corrosion Resistance (Ω·cm²) | Water Contact Angle (°) | Salt Spray Resistance (hours) | Coating Thickness (μm) |

|---|---|---|---|---|

| Pure Epoxy | 1.2 × 10⁴ | 68 | 168 | 25-35 |

| Epoxy + 1% Silane | 3.8 × 10⁵ | 89 | 504 | 30-40 |

| Epoxy + 2% Silane | 7.6 × 10⁵ | 102 | 840 | 35-45 |

| Epoxy + Silane + Nanofiller | 2.8 × 10⁶ | 115 | 1680 | 40-50 |

| Multilayer Silane System | 5.2 × 10⁶ | 125 | 2520 | 45-55 |

The substrate adhesion enhancement mechanism represents a critical aspect of corrosion-resistant coating performance. N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide forms covalent bonds with metal oxide surfaces through oxane linkage formation, creating a stable interfacial layer that prevents coating delamination [4] [26]. This enhanced adhesion reduces the formation of interfacial voids that could serve as initiation sites for corrosion processes [4].

Advanced formulation strategies incorporate N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide in combination with nanofiller systems to create synergistic barrier enhancement effects. The silane coupling agent facilitates uniform nanofiller dispersion while simultaneously improving the interfacial bonding between nanofillers and the coating matrix [25] [27]. This dual functionality results in coating systems with corrosion resistance values exceeding 2.8 × 10⁶ Ω·cm² and salt spray resistance extending beyond 1680 hours [25].

The multilayer silane system represents the most advanced formulation strategy, where N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is applied as both a primer layer and as a matrix modifier in the topcoat. This approach achieves corrosion resistance values of 5.2 × 10⁶ Ω·cm² with water contact angles reaching 125° [25] [28]. The multilayer configuration provides redundant barrier protection while maintaining excellent substrate adhesion throughout the coating thickness [25].

The optimization of silane concentration in coating formulations requires careful balance between barrier enhancement and mechanical properties. Research indicates that silane concentrations between 1-2% provide optimal corrosion resistance without compromising coating flexibility or adhesion [24] [26]. Higher concentrations may lead to brittle coating behavior, while lower concentrations provide insufficient barrier enhancement [24].

Environmental durability testing demonstrates that N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide modified coatings maintain their protective properties under accelerated aging conditions. Salt spray testing extending beyond 2500 hours shows minimal degradation in barrier properties, indicating excellent long-term stability of the siloxane network structure [24] [25]. The hydrophobic nature of the silane-modified coating surface continues to provide effective water repellency throughout the service life [24].